molecular formula C7H12N2S B3168990 (2-Isopropylthiazol-5-yl)methanamine CAS No. 933734-30-6

(2-Isopropylthiazol-5-yl)methanamine

Cat. No. B3168990
CAS RN: 933734-30-6
M. Wt: 156.25 g/mol
InChI Key: BSJKAPQBFCVVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Isopropylthiazol-5-yl)methanamine” is a chemical compound that is often used in scientific research . It is also known as “this compound hydrochloride” and has a CAS Number of 1809144-15-7 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C7H13ClN2S . The InChI code for this compound is 1S/C7H12N2S.ClH/c1-5(2)7-9-4-6(3-8)10-7;/h4-5H,3,8H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 192.71 . The compound should be stored at temperatures between 28 C or 4C , and it should be protected from light .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have focused on synthesizing related compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine using methods like polyphosphoric acid condensation route, with high yields and spectroscopic characterization including FT-IR, DSC, and NMR techniques (Shimoga, Shin, & Kim, 2018).

Chemical Reactions and Methodologies

  • One-Pot Multicomponent Reactions : A novel one-pot multicomponent reaction involving 1H-(imidazol-5-yl)-N-substituted methanamines to synthesize imidazopyrazine derivatives demonstrates the versatility of methanamines in synthesizing complex organic structures (Galli et al., 2019).

Potential Therapeutic Applications

  • Cytotoxic Agents : Derivatives like N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines have shown significant cytotoxic activity against various cancer cell lines, indicating potential for therapeutic applications (Ramazani et al., 2014).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Compounds like urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine show notable in vitro antibacterial and antifungal activities, underscoring their potential in antimicrobial research (Vedavathi et al., 2017).

Conformational Studies and Molecular Design

  • Stabilizing Parallel Turn Conformations : Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a diamino derivative, was designed to stabilize parallel turn conformations, indicating the importance of these compounds in peptide and protein engineering (Bucci et al., 2018).

Safety and Hazards

“(2-Isopropylthiazol-5-yl)methanamine” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P302+P352, and P305+P351+P338 . The compound is considered harmful, as indicated by the GHS07 pictogram .

Mechanism of Action

Mode of Action

The mode of action of (2-Isopropylthiazol-5-yl)methanamine is currently unknown . It’s important to note that the understanding of a compound’s interaction with its targets is crucial for predicting its therapeutic effects and potential side effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJKAPQBFCVVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Isopropylthiazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Isopropylthiazol-5-yl)methanamine
Reactant of Route 3
(2-Isopropylthiazol-5-yl)methanamine
Reactant of Route 4
(2-Isopropylthiazol-5-yl)methanamine
Reactant of Route 5
(2-Isopropylthiazol-5-yl)methanamine
Reactant of Route 6
(2-Isopropylthiazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.